molecular formula C15H12ClN3O4S B3929347 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide

Cat. No. B3929347
M. Wt: 365.8 g/mol
InChI Key: XGTAGTCMDCWVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as CNPACTM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of interesting properties that make it useful for a range of applications. In

Mechanism of Action

The mechanism of action of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide is not fully understood, but it is believed to involve the interaction of the compound with metal ions. The dithiocarbamate group in this compound has a strong affinity for metal ions, and it is thought that the compound binds to these ions and undergoes a conformational change that leads to the observed fluorescence.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, but early research suggests that the compound is relatively non-toxic and does not have any significant effects on cellular function or metabolism. However, further research is needed to fully understand the potential effects of this compound on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide is its high sensitivity and specificity for certain metal ions. This makes it a useful tool for the detection and quantification of these ions in biological and environmental samples. However, the compound is relatively complex and requires specialized equipment and expertise to synthesize and use effectively. Additionally, the fluorescence of this compound is pH-dependent, which can make it difficult to use in certain experimental conditions.

Future Directions

There are a number of potential future directions for research on N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of interest is the development of new fluorescent probes based on the structure of this compound. Researchers are also exploring the use of this compound as a tool for the detection of metal ions in vivo, which could have important implications for the diagnosis and treatment of certain diseases. Additionally, there is interest in exploring the potential use of this compound in environmental monitoring and remediation, particularly for the detection and removal of heavy metal pollutants.

Scientific Research Applications

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit strong fluorescence in the presence of certain metal ions, making it a useful tool for the detection and quantification of these ions in biological and environmental samples.

properties

IUPAC Name

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S/c1-23-11-5-2-9(3-6-11)14(20)18-15(24)17-13-7-4-10(19(21)22)8-12(13)16/h2-8H,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTAGTCMDCWVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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